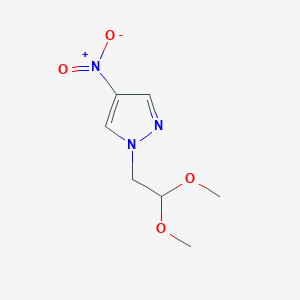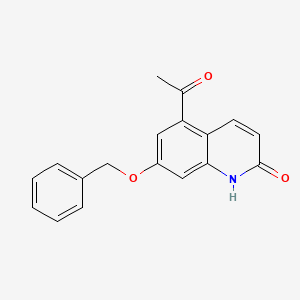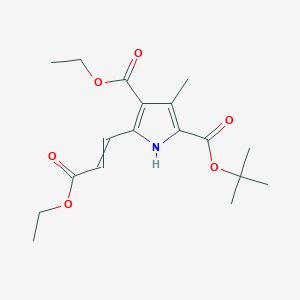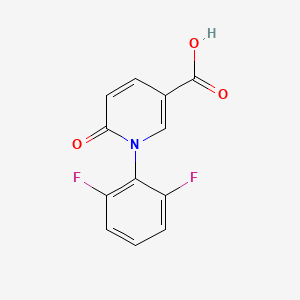![molecular formula C6H10O2S2 B8540850 2,2'-[Dithiobis(methylene)]bis[oxirane] CAS No. 86840-27-9](/img/structure/B8540850.png)
2,2'-[Dithiobis(methylene)]bis[oxirane]
描述
2,2'-[Dithiobis(methylene)]bis[oxirane] is an organic compound characterized by the presence of two glycidyl groups attached to a persulfide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diglycidyl persulfide typically involves the reaction of a suitable precursor with epichlorohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of diglycidyl persulfide may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.
化学反应分析
Types of Reactions
2,2'-[Dithiobis(methylene)]bis[oxirane] undergoes various chemical reactions, including:
Oxidation: The persulfide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The glycidyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the glycidyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
2,2'-[Dithiobis(methylene)]bis[oxirane] has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance adhesives and sealants.
作用机制
The mechanism by which diglycidyl persulfide exerts its effects involves the interaction of its glycidyl groups with various nucleophiles. This interaction can lead to the formation of covalent bonds, resulting in cross-linked networks or modified surfaces. The persulfide moiety can also participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- Bisphenol A diglycidyl ether
- Bisphenol F diglycidyl ether
- Novolac glycidyl ether
Uniqueness
2,2'-[Dithiobis(methylene)]bis[oxirane] is unique due to the presence of the persulfide moiety, which imparts distinct redox properties and reactivity compared to other glycidyl ethers. This makes it particularly useful in applications requiring specific chemical modifications or enhanced stability.
属性
CAS 编号 |
86840-27-9 |
|---|---|
分子式 |
C6H10O2S2 |
分子量 |
178.3 g/mol |
IUPAC 名称 |
2-[(oxiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10O2S2/c1-5(7-1)3-9-10-4-6-2-8-6/h5-6H,1-4H2 |
InChI 键 |
ZXACHZITICPUKS-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CSSCC2CO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8540803.png)

![n-[3-(4-Bromo-imidazol-1-yl)-phenyl]-acetamide](/img/structure/B8540820.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2-(phenylsulfonyl)hydrazide](/img/structure/B8540834.png)



![Diphenyl[3-(trimethylsilyl)propyl]phosphane](/img/structure/B8540861.png)

